molecular formula C32H62O4Sn B1616278 Tin(II) palmitate CAS No. 35104-88-2

Tin(II) palmitate

Cat. No.: B1616278
CAS No.: 35104-88-2
M. Wt: 629.5 g/mol
InChI Key: SMUSIFOACPPWGZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(II) palmitate, can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with tin(II) chloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of hexadecanoic acid, tin(2+) salt, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Tin(II) palmitate, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tin(II) palmitate, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hexadecanoic acid, tin(2+) salt, involves its interaction with cellular membranes and oxidative stress pathways. The compound has been shown to enhance membrane stability and reduce oxidized lipid levels, thereby promoting oxidative stress tolerance in cells. This effect is mediated through the regulation of key metabolites and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Tin(II) palmitate, can be compared with other similar compounds such as:

    Hexadecanoic acid, zinc(2+) salt: Similar in structure but with zinc instead of tin.

    Hexadecanoic acid, copper(2+) salt: Copper-based analog with different chemical properties.

    Hexadecanoic acid, calcium(2+) salt: Calcium-based analog used in different applications

Uniqueness: this compound, is unique due to its specific interaction with cellular membranes and its ability to enhance oxidative stress tolerance. This makes it particularly valuable in biological and medical research .

Properties

IUPAC Name

hexadecanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUSIFOACPPWGZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074362
Record name Hexadecanoic acid, tin(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35104-88-2
Record name Hexadecanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035104882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, tin(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, tin(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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